molecular formula C21H18ClN3O4 B2834567 methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate CAS No. 1421456-60-1

methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate

Cat. No.: B2834567
CAS No.: 1421456-60-1
M. Wt: 411.84
InChI Key: MXCOZRYZLFBEHB-UHFFFAOYSA-N
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Description

Methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate is a synthetically derived organic compound known for its intricate molecular structure and notable potential applications in various scientific fields. The compound's unique configuration, which includes a chloro, methyl, phenyl, and benzoate grouping, renders it highly valuable in medicinal chemistry and synthetic organic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate, one typically follows a multi-step procedure involving:

  • Nitration of Benzene Ring: : Starting with the nitration of the benzene ring to incorporate nitro groups.

  • Reduction: : The nitro group is then reduced to an amine using hydrogenation in the presence of a palladium catalyst.

  • Pyrimidine Ring Formation: : Cyclization is achieved by reacting the amine with a suitable diketone to form the pyrimidine ring.

  • Acylation: : Acylation of the pyrimidine nitrogen using chloroacetyl chloride introduces the acetamido group.

  • Esterification: : Final esterification using methanol in the presence of sulfuric acid yields the methyl ester.

Industrial Production Methods

Industrial production might scale up these reactions using batch or continuous flow reactors. Reagents such as chloroacetyl chloride, methanol, and sulfuric acid are used under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methyl group, forming an alcohol or carboxylic acid depending on the conditions.

  • Reduction: : Reduction of the nitro groups present in the precursor stages can lead to amine formations.

  • Substitution: : The chloro group can participate in nucleophilic substitution reactions, often replaced by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Hydrogen in the presence of palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

  • Substitution Reactions: : These can be carried out under basic conditions using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions vary based on the substituents involved, often forming substituted benzoates, amines, or carboxylic acids.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate is used as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

Medicine

Medically, it is investigated for its potential use in developing novel therapeutic agents, particularly those targeting inflammatory pathways or serving as antimicrobial agents due to its pyrimidine core.

Industry

Industrial applications may include its use as a starting material for agrochemical production or in the creation of specialty chemicals for materials science.

Mechanism of Action

The specific mechanism by which methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrimidine core is known to interact with nucleic acids, possibly interfering with enzyme activities involved in DNA replication or repair processes. The chloro and methyl groups enhance binding affinity and specificity towards certain biological targets, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Compared to other similar compounds:

  • 2-Phenylpyrimidines: : These lack the chloro and acetamido substituents, which confer additional chemical and biological activity to the target compound.

  • Benzoates: : Other methyl benzoates do not possess the pyrimidine ring, limiting their utility in biological applications.

  • Substituted Pyrimidines: : Compounds like 5-chloro-2,4-diaminopyrimidine share the chloro substitution but differ significantly in their chemical reactivity and application scope.

The unique combination of functional groups in methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate provides it with a distinctive edge in research and industrial applications, making it a compound of significant interest.

Properties

IUPAC Name

methyl 2-[[2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c1-13-18(22)20(27)25(19(23-13)14-8-4-3-5-9-14)12-17(26)24-16-11-7-6-10-15(16)21(28)29-2/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCOZRYZLFBEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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